4-Aminopentan-2-one hydrochloride
Overview
Description
Scientific Research Applications
1. Extraction and Separation in Analytical Chemistry
4-Aminopentan-2-one hydrochloride derivatives have been used in the selective extraction and separation of certain elements. For example, 4-methylpentan-2-ol, a related compound, has been utilized for the quantitative extraction of iron(III) from hydrochloric acid, demonstrating its potential in analytical chemistry (Gawali & Shinde, 1974).
2. Chemical Synthesis
The compound and its variants have been involved in the synthesis of complex chemical structures. For instance, the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride was achieved from related compounds, highlighting its utility in organic chemistry and drug synthesis (Zav’yalov & Zavozin, 1987).
3. Pharmacological Research
Derivatives of 4-Aminopentan-2-one hydrochloride have been studied for their potential pharmacological effects. For example, compounds synthesized from 4-isothiocyanato-4-methylpentane-2-one were evaluated for anti-inflammatory and analgesic activities, indicating the compound's relevance in medicinal chemistry (Sondhi et al., 2008).
4. Anticancer Research
Studies have explored the anticancer properties of derivatives of 4-Aminopentan-2-one hydrochloride. For example, the cytotoxic potential of 4-hydroxypentan-2-one extracted from Jacaranda mimosifolia on colorectal cancer cells has been examined, suggesting the compound's potential in cancer research (Ragunathan et al., 2018).
5. Biochemical Studies
The compound and its derivatives have been instrumental in biochemical research. For instance, the identification of cysteine as the reactive group in pyruvate kinase alkylated by a derivative of 4-Aminopentan-2-one hydrochloride demonstrates its use in understanding biochemical interactions and mechanisms (Chalkley & Bloxham, 1976).
properties
IUPAC Name |
4-aminopentan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(6)3-5(2)7;/h4H,3,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMBJCDJMBTWMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopentan-2-one hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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